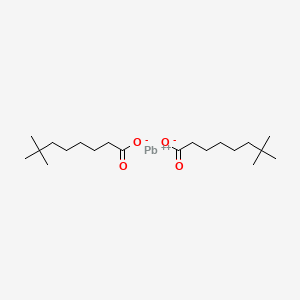![molecular formula C11H19NO2 B14464327 Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester CAS No. 65732-89-0](/img/structure/B14464327.png)
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, (3R)-1-azabicyclo[222]oct-3-yl ester is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid and features a bicyclic structure with an azabicyclo[222]octane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester typically involves the esterification of butanoic acid with an appropriate alcohol derivative of the azabicyclo[2.2.2]octane. One common method is the reaction of butanoic acid with (3R)-1-azabicyclo[2.2.2]octan-3-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired ester in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butanoic acid and the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or titanium isopropoxide (Ti(OiPr)4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for ester reduction.
Major Products Formed
Hydrolysis: Butanoic acid and (3R)-1-azabicyclo[2.2.2]octan-3-ol.
Transesterification: A new ester and the corresponding alcohol.
Reduction: (3R)-1-azabicyclo[2.2.2]octan-3-ol.
Applications De Recherche Scientifique
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying esterification and transesterification reactions.
Biology: The compound’s structure makes it a candidate for studying enzyme-substrate interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a prodrug, where the ester bond can be hydrolyzed in vivo to release the active drug.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester involves its interaction with specific molecular targets. In biological systems, the ester bond can be hydrolyzed by esterases to release butanoic acid and the corresponding alcohol. The released alcohol can then interact with various enzymes or receptors, depending on its structure and functional groups. The bicyclic structure of the compound may also play a role in its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester can be compared with other similar compounds, such as:
Butanoic acid, 3-methyl-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester: This compound has a similar ester linkage but features a different bicyclic structure (bicyclo[2.2.1]heptane) and different substituents.
Butanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, endo-: Another ester with a different bicyclic structure and stereochemistry.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the azabicyclo[2.2.2]octane moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
65732-89-0 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] butanoate |
InChI |
InChI=1S/C11H19NO2/c1-2-3-11(13)14-10-8-12-6-4-9(10)5-7-12/h9-10H,2-8H2,1H3/t10-/m0/s1 |
Clé InChI |
BJNCVECKNVBHBP-JTQLQIEISA-N |
SMILES isomérique |
CCCC(=O)O[C@H]1CN2CCC1CC2 |
SMILES canonique |
CCCC(=O)OC1CN2CCC1CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


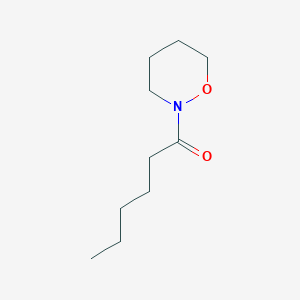
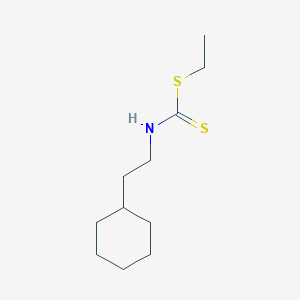



![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)

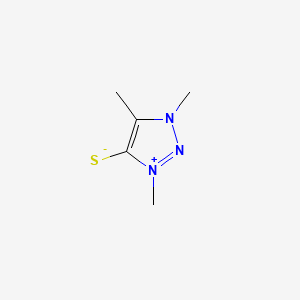
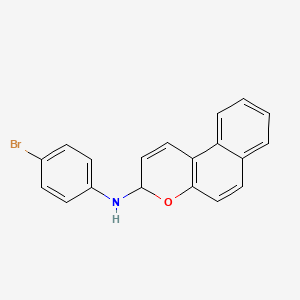
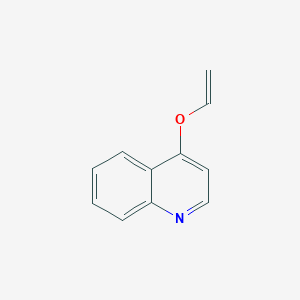
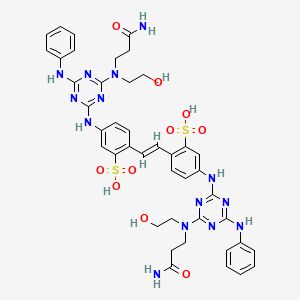
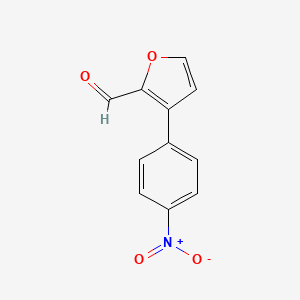
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)
